molecular formula C14H20O3 B092446 Heptyl 4-hydroxybenzoate CAS No. 1085-12-7

Heptyl 4-hydroxybenzoate

Cat. No.: B092446
CAS No.: 1085-12-7
M. Wt: 236.31 g/mol
InChI Key: ZTJORNVITHUQJA-UHFFFAOYSA-N
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Description

Heptyl 4-hydroxybenzoate, also known as heptylparaben, is an organic compound belonging to the class of parabens. It is an ester formed from 4-hydroxybenzoic acid and heptanol. This compound is widely used as a preservative and antimicrobial agent in various industries, including cosmetics, pharmaceuticals, and food. It is known for its ability to inhibit microbial growth, thereby extending the shelf life of products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl 4-hydroxybenzoate is typically synthesized through an esterification reaction between 4-hydroxybenzoic acid and heptanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+HeptanolAcid CatalystHeptyl 4-hydroxybenzoate+Water\text{4-Hydroxybenzoic acid} + \text{Heptanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-Hydroxybenzoic acid+HeptanolAcid Catalyst​Heptyl 4-hydroxybenzoate+Water

Industrial Production Methods: In industrial settings, the esterification process is optimized for higher yields and purity. The reaction is conducted in large reactors with efficient mixing and temperature control. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Heptyl 4-hydroxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can hydrolyze back to 4-hydroxybenzoic acid and heptanol.

    Oxidation: The hydroxyl group on the benzene ring can undergo oxidation to form quinones under specific conditions.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) in the presence of a catalyst.

Major Products:

Scientific Research Applications

Heptyl 4-hydroxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Heptyl 4-hydroxybenzoate is part of the paraben family, which includes other compounds such as methylparaben, ethylparaben, propylparaben, and butylparaben. These compounds share a similar chemical structure but differ in the length of the alkyl chain attached to the ester group.

Comparison:

    Methylparaben: Shorter alkyl chain, less lipophilic, and used in aqueous formulations.

    Ethylparaben: Slightly longer alkyl chain, moderate lipophilicity, and used in both aqueous and oil-based formulations.

    Propylparaben: Longer alkyl chain, more lipophilic, and used in oil-based formulations.

    Butylparaben: Even longer alkyl chain, highly lipophilic, and used in oil-based formulations with higher antimicrobial efficacy.

Uniqueness: this compound has a longer alkyl chain compared to other parabens, making it more lipophilic and effective in oil-based formulations. Its unique properties make it suitable for specific applications where other parabens may not be as effective .

Properties

IUPAC Name

heptyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10,15H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJORNVITHUQJA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
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DSSTOX Substance ID

DTXSID4022523
Record name Heptyl p-hydroxybenzoate
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Molecular Weight

236.31 g/mol
Source PubChem
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Physical Description

Solid
Record name Heptyl 4-hydroxybenzoate
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Solubility

0.02 mg/mL at 30 °C
Record name Heptyl 4-hydroxybenzoate
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CAS No.

1085-12-7
Record name Heptyl p-hydroxybenzoate
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Record name Heptyl 4-hydroxybenzoate
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Record name Heptyl 4-hydroxybenzoate
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Melting Point

49 - 51 °C
Record name Heptyl 4-hydroxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034462
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of Heptyl 4-hydroxybenzoate discussed in the research?

A1: The research highlights this compound's application as a preservative, specifically in the context of extending the shelf life of draft beer. [] This aligns with its broader use as a food additive to prevent microbial spoilage.

Q2: Has this compound been investigated for potential endocrine-disrupting effects?

A2: Yes, one study investigated the (anti)estrogenic potential of 36 chemicals, including this compound, using an ovariectomized mouse uterotrophic assay. [] This assay is part of the OECD's framework for identifying estrogenic compounds. The results indicated that this compound did not exhibit estrogenic agonistic or antagonistic activity in this specific assay. []

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